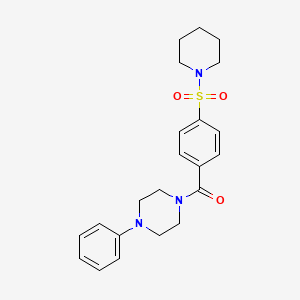

(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

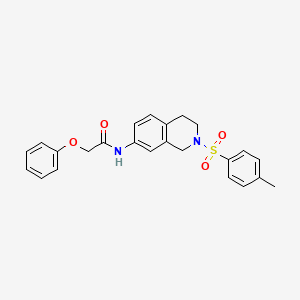

“(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone” is a chemical compound with the empirical formula C17H18N2O3S and a molecular weight of 330.40 . It is a solid in form .

Molecular Structure Analysis

The SMILES string representation of this compound isO=S(C1=CC=CC=C1)(N2CCN(C(C3=CC=CC=C3)=O)CC2)=O . This indicates that the compound contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Physical And Chemical Properties Analysis

This compound is a solid in form . Its empirical formula is C17H18N2O3S and it has a molecular weight of 330.40 . The InChI key for this compound is JHNBMXVLJXBHCM-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis Techniques and Structural Insights : The title compound, alongside related chemical structures, has been synthesized through various organic reactions, including substitution reactions and reductive amination. These studies often focus on the synthesis process, crystal structure analysis, and thermal properties. Single crystal X-ray diffraction studies have been pivotal in confirming the structure of these compounds, revealing their molecular conformation and stabilizing interactions within the crystal lattice (Karthik et al., 2021).

Molecular Properties and Interactions

- Electronic and Thermal Properties : Investigations into the electronic properties, such as HOMO-LUMO energy gaps, provide insights into the reactivity and stability of these compounds. Thermal analysis has shown that some synthesized structures exhibit stability over a wide temperature range, indicating potential for various material science applications (Karthik et al., 2021).

Potential Biological Applications

- Inhibition of Tubulin Polymerization : Studies have identified derivatives of phenylpiperazine as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative properties against cancer cell lines. These findings highlight the potential of these compounds in the development of novel anticancer agents (Prinz et al., 2017).

- Antimicrobial Activity : Research on triazole analogues of piperazine, including structures similar to the title compound, has shown significant antibacterial activity against various human pathogenic bacteria. These compounds emerge as promising candidates for further development as antimicrobial agents (Nagaraj et al., 2018).

Chemical Modification and Optimization

- Development of Selective Inhibitors : The exploration of benzotriazol-1-yl carboxamide scaffolds bearing phenylpiperazine moieties has led to the identification of compounds with selective inhibitory activity against enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research underlines the importance of chemical modification in optimizing the biological activity and selectivity of potential therapeutic agents (Morera et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s worth noting that related compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been known to influence various biochemical pathways, leading to downstream effects .

Result of Action

Related compounds have been found to exert various effects at the molecular and cellular levels .

properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-9-11-21(12-10-19)29(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEJZNOQLCSHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)